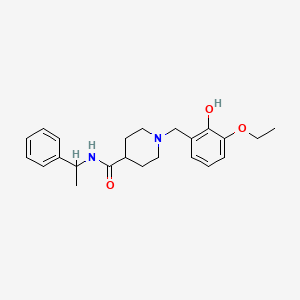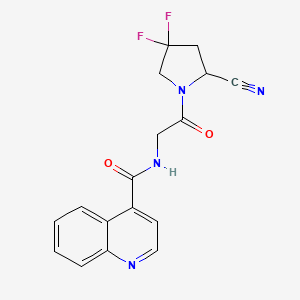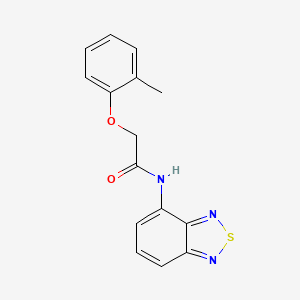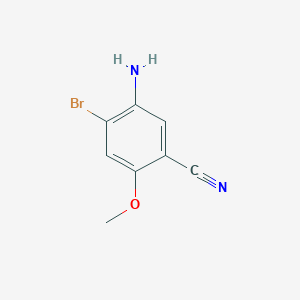
3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitrophenyl and phenylformohydrazido groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of benzene derivatives to introduce the nitro group, followed by the formation of carbamoyl and formohydrazido functionalities through subsequent reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformohydrazido moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Nitrophenyl)propionic acid: Shares the nitrophenyl group but lacks the carbamoyl and formohydrazido functionalities.
3-Amino-3-(4-nitrophenyl)propionic acid: Contains an amino group instead of the carbamoyl group.
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid: Features a sulfamoyl group and a thiophene ring, differing significantly in structure and properties.
Uniqueness
The uniqueness of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid lies in its combination of nitrophenyl and phenylformohydrazido groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
956182-71-1 |
|---|---|
Formule moléculaire |
C17H16N4O6 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
3-(2-benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16N4O6/c22-15(23)10-14(19-20-16(24)11-5-2-1-3-6-11)17(25)18-12-7-4-8-13(9-12)21(26)27/h1-9,14,19H,10H2,(H,18,25)(H,20,24)(H,22,23) |
Clé InChI |
BVACKIMDMGQIHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC(CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Solubilité |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)



![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12460737.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12460742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12460748.png)
